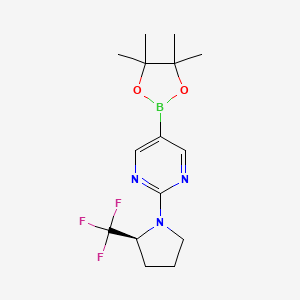

(S)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine

Description

(S)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine is a boronic ester-containing pyrimidine derivative with a stereospecific (S)-configured trifluoromethyl-pyrrolidine substituent. The compound features a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position of the pyrimidine ring and a 2-(trifluoromethyl)pyrrolidine moiety at the 2-position. This structure is designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry for constructing biaryl systems in drug candidates . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the boronate group enables versatile functionalization .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(2S)-2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BF3N3O2/c1-13(2)14(3,4)24-16(23-13)10-8-20-12(21-9-10)22-7-5-6-11(22)15(17,18)19/h8-9,11H,5-7H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSRKNXYTDEQES-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCCC3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC[C@H]3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the boron-containing dioxaborolane moiety and the pyrimidine structure suggests possible interactions with biological targets, making it a candidate for further investigation in drug development.

Chemical Structure

The compound can be represented as follows:

The mechanism of action of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : Potentially acting as an inhibitor for enzymes such as kinases or proteases.

- Interaction with Nucleic Acids : The pyrimidine structure may facilitate binding to DNA or RNA, affecting transcription or replication processes.

- Modulation of Signaling Pathways : The trifluoromethyl group may enhance lipophilicity and cellular uptake, allowing for modulation of intracellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Inhibition of Gram-negative Bacteria : Studies have shown promising results against pathogens such as E. coli and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values suggesting effective bacterial growth inhibition.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| (S)-Compound | 1.0 | E. coli |

| (S)-Compound | 4.0 | K. pneumoniae |

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Similar compounds have demonstrated:

- Inhibition of Tumor Cell Proliferation : Studies report IC50 values in the low micromolar range against various cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (S)-Compound | 0.56 | HL-60 (leukemia) |

| (S)-Compound | 1.0 | A549 (lung cancer) |

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study focused on the synthesis and biological evaluation of derivatives related to this compound reported significant activity against antibiotic-resistant strains. The dioxaborolane moiety was crucial for enhancing the compound's interaction with bacterial targets.

-

Case Study on Anticancer Properties :

- In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through caspase activation pathways. Flow cytometry analysis indicated an increase in hypodiploid cells, confirming apoptotic effects.

Comparison with Similar Compounds

Key Structural Differences :

- Stereochemistry: The (S)-configuration in the target compound’s pyrrolidine moiety distinguishes it from non-chiral analogues like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine .

- Biological Relevance : The trifluoromethyl-pyrrolidine group may enhance target binding compared to simpler substituents (e.g., Cl or Me), as fluorinated groups improve bioavailability and metabolic resistance .

- Reactivity : Chlorine-substituted analogues (e.g., 2-Chloro-5-boronate pyrimidine) are more reactive in nucleophilic substitutions, whereas boronate esters prioritize cross-coupling utility .

Physicochemical Properties

- Molecular Weight and Polarity: The target compound (MW 275.15) is heavier than analogues like 3-fluoro-5-boronate pyridine (MW 223.05) due to the pyrrolidine ring. Its topological polar surface area (TPSA ≈47.5 Ų) is higher than non-heterocyclic boronate esters, impacting solubility .

- Stability : The pinacol boronate group offers hydrolytic stability compared to unprotected boronic acids. However, electron-withdrawing CF₃ groups may slightly reduce boronate stability under acidic conditions .

- pKa : Analogues like 4,6-dimethyl-5-boronate pyrimidine exhibit a predicted pKa of 2.69, suggesting moderate acidity at the boronate oxygen, which influences reactivity in cross-couplings .

Q & A

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.